molecular formula C30H32N4O2S B11518794 13-amino-9-(4-ethoxyphenyl)-5,5-dimethyl-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile

13-amino-9-(4-ethoxyphenyl)-5,5-dimethyl-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile

Cat. No.: B11518794
M. Wt: 512.7 g/mol
InChI Key: MCJQFZUEIVKIAX-UHFFFAOYSA-N
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Description

13-amino-9-(4-ethoxyphenyl)-5,5-dimethyl-7-oxo-22-thia-2,12-diazapentacyclo[128002,1103,8015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile is a complex organic compound with a unique structure that includes multiple rings, an amino group, an ethoxyphenyl group, and a thia-diazapentacyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-amino-9-(4-ethoxyphenyl)-5,5-dimethyl-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile typically involves multi-step organic synthesis. The process may start with the preparation of the core pentacyclic structure, followed by the introduction of functional groups such as the amino group, ethoxyphenyl group, and carbonitrile group. Each step requires specific reagents and conditions, such as:

    Core Structure Formation: Cyclization reactions using catalysts like Lewis acids.

    Functional Group Introduction: Amination reactions using amine sources, nitrile formation using cyanating agents, and ethoxylation using ethylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

13-amino-9-(4-ethoxyphenyl)-5,5-dimethyl-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Mild conditions with hydrogen peroxide in an aqueous medium.

    Reduction: Anhydrous conditions with lithium aluminum hydride in ether.

    Substitution: Solvent conditions vary, but common solvents include dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or receptor modulators, given the presence of functional groups that can interact with biological macromolecules.

Medicine

In medicinal chemistry, this compound could be a lead compound for the development of new drugs. Its structural complexity and functional diversity make it a candidate for targeting specific biological pathways.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its rigid and multifunctional structure.

Mechanism of Action

The mechanism by which 13-amino-9-(4-ethoxyphenyl)-5,5-dimethyl-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile exerts its effects depends on its application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signal transduction pathways, where the compound could act as an inhibitor or activator.

Comparison with Similar Compounds

Similar Compounds

    13-amino-9-(4-methoxyphenyl)-5,5-dimethyl-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile: Similar structure but with a methoxy group instead of an ethoxy group.

    13-amino-9-(4-hydroxyphenyl)-5,5-dimethyl-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile: Similar structure but with a hydroxy group instead of an ethoxy group.

Uniqueness

The uniqueness of 13-amino-9-(4-ethoxyphenyl)-5,5-dimethyl-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile lies in its specific functional groups and their arrangement, which can impart distinct chemical and biological properties compared to its analogs.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C30H32N4O2S

Molecular Weight

512.7 g/mol

IUPAC Name

13-amino-9-(4-ethoxyphenyl)-5,5-dimethyl-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile

InChI

InChI=1S/C30H32N4O2S/c1-4-36-18-12-10-17(11-13-18)24-20(16-31)28-33-27(32)25-19-8-6-5-7-9-23(19)37-29(25)34(28)21-14-30(2,3)15-22(35)26(21)24/h10-13,24H,4-9,14-15H2,1-3H3,(H2,32,33)

InChI Key

MCJQFZUEIVKIAX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C3N=C(C4=C(N3C5=C2C(=O)CC(C5)(C)C)SC6=C4CCCCC6)N)C#N

Origin of Product

United States

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